Selitrectinib

Descripción general

Descripción

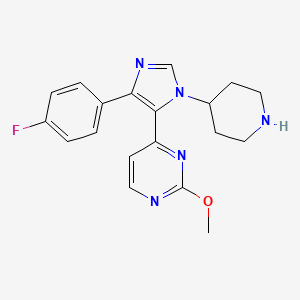

Selitrectinib, also known as LOXO-195 and BAY 2731954, is an orally bioavailable, selective tropomyosin-related-kinase (TRK) inhibitor with potential antineoplastic activity . It specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . This prevents neurotrophin-TRK interaction and TRK activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .

Synthesis Analysis

Selitrectinib was designed to overcome resistance mediated by acquired kinase domain mutations . It was developed through structure modeling to overcome resistance mediated by acquired kinase domain mutations .Chemical Reactions Analysis

Selitrectinib was markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . Following oral administration at 10 mg/kg, selitrectinib brain-to-plasma ratios were increased in Abcb1a/1b−/− (twofold) and Abcb1a/1b;Abcg2−/− (5.8-fold) compared with wild-type mice, but not in single Abcg2−/− mice .Aplicaciones Científicas De Investigación

Overcoming Drug Resistance in Cancer Therapy

Selitrectinib has been identified as a next-generation TRK inhibitor designed to overcome resistance in TRK fusion-positive cancers. It targets acquired resistance mutations that reduce the efficacy of first-generation TRK inhibitors like larotrectinib . This application is crucial for patients whose tumors have developed resistance to initial treatments, providing a new avenue for disease control.

Pediatric Oncology

Clinical trials have been conducted to test the safety and efficacy of Selitrectinib in children with cancers that have a change in NTRK genes. This research is significant as it may offer a targeted therapy option for pediatric cancers, which often have limited treatment options .

Pharmacokinetics and Drug Distribution

Studies have explored the roles of multidrug efflux transporters and drug-metabolizing enzymes in the pharmacokinetics of Selitrectinib. Understanding how Selitrectinib is absorbed, distributed, and metabolized can inform dosage and administration strategies to optimize its clinical application .

Brain and Testis Accumulation

Research has indicated that Selitrectinib’s accumulation in the brain and testis is restricted by certain transporters and can be altered by pharmacological inhibition. These findings may lead to improved strategies for delivering Selitrectinib to these specific tissues when treating cancers located in the brain or testis .

Solid Tumor Treatment

Selitrectinib shows promise in treating a wide range of solid tumors with NTRK gene fusions. Its ability to target TRK proteins even after the development of resistance mutations makes it a valuable therapeutic candidate for ongoing cancer treatment .

Advanced Solid Tumors with NTRK Fusions

The compound is being investigated for its effectiveness in adults with advanced solid tumors harboring NTRK fusions, particularly those who have relapsed or are unresponsive to prior TRK inhibitor therapies. This application underscores the need for continued innovation in the treatment of advanced malignancies .

Mecanismo De Acción

Target of Action

Selitrectinib, also known as LOXO-195, is a potent inhibitor that specifically targets and binds to Tropomyosin receptor kinases (TRKs), including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . These TRKs are encoded by the NTRK1, NTRK2, and NTRK3 genes .

Mode of Action

Selitrectinib interacts with its targets by binding to TRKs, thereby preventing neurotrophin-TRK interaction and TRK activation . This interaction leads to both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .

Biochemical Pathways

The primary biochemical pathway affected by Selitrectinib involves the aberrant TRK kinase activity driven by oncogenic translocations involving the NTRK genes . These translocations produce fusions linking the kinase domain to the transcriptional regulatory elements and upstream coding regions of a variety of genes . The fusions lead to aberrant TRK kinase activity, driving oncogenesis .

Pharmacokinetics

The pharmacokinetics of Selitrectinib involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex play a significant role in Selitrectinib’s pharmacokinetics . These factors substantially restrict Selitrectinib’s brain accumulation and oral availability .

Result of Action

The result of Selitrectinib’s action is the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins . This leads to a reduction in tumor size and potentially a halt in tumor progression .

Action Environment

The action of Selitrectinib can be influenced by environmental factors such as the presence of certain proteins and enzymes in the body. For instance, the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex can affect the bioavailability and distribution of Selitrectinib . Pharmacological inhibition of these factors can reverse the restrictions they impose on Selitrectinib’s brain accumulation and oral availability .

Safety and Hazards

Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of Selitrectinib is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

Direcciones Futuras

Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .

Propiedades

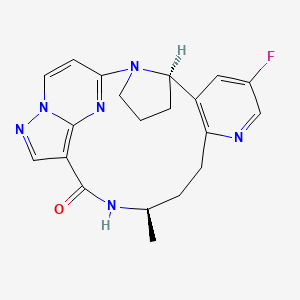

IUPAC Name |

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097002-61-2 | |

| Record name | Selitrectinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selitrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELITRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)